4-Chloro-3-ethylphenol

Description

Historical Context and Early Identification in Chemical Literature

The formal identification and synthesis of 4-Chloro-3-ethylphenol in scientific literature can be traced back to patents filed in the latter half of the 20th century. Notably, patents from 1977 and 1987 describe methods for its synthesis. nih.gov One described method involves the chlorination of 3-ethylphenol (B1664133) using sulfuryl chloride in the presence of ferric chloride. nih.gov Another synthetic route involves a Sandmeyer reaction with CuCl after the addition of a hydroxyl group to 1-ethyl-2-nitrobenzene. nih.gov The initial interest in synthesizing such compounds was often driven by the broader utility of chlorinated phenols as intermediates in various chemical manufacturing processes.

Significance of Chlorinated Phenols in Scientific Inquiry

Chlorinated phenols as a class are of significant interest in both industrial chemistry and environmental science. mdpi.comresearchgate.net They serve as crucial intermediates in the synthesis of a wide array of commercial products, including antiseptics, pesticides, herbicides, and dyes. mdpi.comtaylorandfrancis.com For instance, compounds like 2,4-dichlorophenoxyacetic acid function as herbicides, and 4-chloro-3,5-dimethylphenol (B1207549) is used as a disinfectant. mdpi.com

The widespread use and production of these compounds have also made them subjects of environmental research. mdpi.com Chlorinated phenols are recognized as environmental contaminants that can enter ecosystems through industrial waste and the degradation of pesticides. mdpi.comnih.gov Due to their presence and potential impact, regulatory bodies like the European Union and the United States Environmental Protection Agency (USEPA) have designated certain chlorinated phenols as priority pollutants for monitoring. mdpi.com Their interaction with microorganisms and potential for bioaccumulation are active areas of scientific investigation. nih.gov

Overview of Research Trajectories for this compound

The primary research application of this compound is as a specific pharmacological tool in cell biology. sigmaaldrich.comscbt.com It is widely recognized and used as a potent agonist of ryanodine (B192298) receptors (RyRs), which are crucial intracellular calcium release channels found in the sarcoplasmic and endoplasmic reticulum. nih.govnih.gov By activating these receptors, this compound induces the release of stored calcium ions into the cytoplasm, making it an invaluable reagent for studying calcium signaling pathways in various cell types, particularly in muscle and neuronal cells. nih.govmdpi.com

This property has led to its use as a diagnostic reagent for malignant hyperthermia, a rare but life-threatening condition triggered by certain anesthetics, which is linked to dysfunctional RyR1 channels in skeletal muscle. sigmaaldrich.comscbt.comsigmaaldrich.com More recent research has uncovered a novel pharmacological property of this compound. nih.gov Studies have demonstrated that, in addition to activating RyRs, it also acts as an inhibitor of ORAI store-operated calcium channels. nih.govnih.gov This dual activity—activating calcium release from internal stores while blocking its entry from the extracellular space—has opened new avenues for investigating the complex interplay between different calcium signaling mechanisms. nih.govnih.gov This trajectory highlights a shift from its initial synthesis as a chemical intermediate to its current, more nuanced role as a specific modulator of ion channels in advanced biological research.

Table of Mentioned Compounds

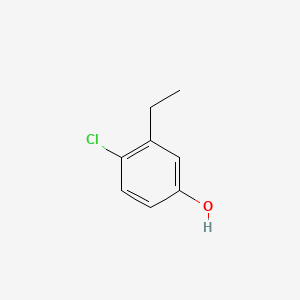

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

4-chloro-3-ethylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClO/c1-2-6-5-7(10)3-4-8(6)9/h3-5,10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVKVZPIRWWREJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=CC(=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90161730 | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14143-32-9 | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14143-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014143329 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-3-ethylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90161730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-3-ethylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.523 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-3-ETHYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45CQZ6J83A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Reaction Pathways of 4 Chloro 3 Ethylphenol

Established Synthesis Routes

The preparation of 4-chloro-3-ethylphenol has been well-documented through several conventional synthetic pathways. These methods are reliable and have been utilized for the consistent production of the compound.

Chlorination of 3-Ethylphenol (B1664133)

A primary and direct method for synthesizing this compound involves the chlorination of 3-ethylphenol. nih.gov This electrophilic aromatic substitution reaction is typically carried out using sulfuryl chloride (SO2Cl2) as the chlorinating agent. nih.gov The reaction is often facilitated by a Lewis acid catalyst, such as ferric chloride (FeCl3), in a suitable solvent like carbon tetrachloride (CCl4). nih.gov The presence of the ethyl group at the meta position and the hydroxyl group directs the incoming chlorine atom to the para position, yielding the desired this compound.

A process for preparing chlorinated phenols may involve reacting a melt of the starting phenol (B47542) with sulfuryl chloride. google.com For instance, in the synthesis of a related compound, 3-methyl-5-ethyl-phenol is reacted with sulfuryl chloride to first produce the 4-chloro monochlorinated derivative. google.com This initial chlorination can be followed by further reaction with additional sulfuryl chloride to obtain di-chlorinated products. google.com The temperature of these chlorination reactions is a critical parameter, often maintained between 50° and 65°C. google.com

Sandmeyer Reaction from 1-Ethyl-2-nitrobenzene Precursors

An alternative and well-established route to this compound is through a multi-step process commencing with 1-ethyl-2-nitrobenzene. nih.gov This pathway involves the initial introduction of a hydroxyl group, followed by an acidic workup. nih.gov The subsequent key step is a Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring via a diazonium salt intermediate. In this specific synthesis, the amino group, obtained from the reduction of the nitro group, is diazotized and then replaced by a chlorine atom using copper(I) chloride (CuCl). nih.gov This sequence of reactions provides a reliable, albeit more complex, route to the target molecule. The Sandmeyer reaction is a known method for substituting an amino group on an aromatic ring with a halogen. uzh.ch

Novel Synthetic Approaches and Optimization

In recent years, research has focused on developing more efficient and environmentally benign methods for the synthesis of this compound and related compounds. These novel approaches aim to improve yield, reduce waste, and utilize safer reagents.

Catalytic Synthesis Methods

Modern synthetic strategies increasingly employ advanced catalytic systems to enhance selectivity and reaction efficiency. For the chlorination of phenols, various catalysts have been explored. For instance, the use of cupric salts as catalysts in the chlorination of substituted phenols has been reported. google.com In one patented method for the synthesis of 4-chloro-3,5-dimethylphenol (B1207549), a cupric salt catalyzes the reaction between 3,5-dimethylphenol, a chlorinating agent, and an oxidizing agent in an organic solvent. google.com This catalytic approach could potentially be adapted for the synthesis of this compound, offering an alternative to traditional Lewis acid catalysts.

Green Chemistry Principles in this compound Production

The principles of green chemistry are increasingly influencing the design of synthetic routes for industrial chemicals. These principles advocate for the use of less hazardous chemicals, renewable feedstocks, and processes that minimize waste. ntnu.no While specific green chemistry applications for this compound synthesis are not extensively documented, general trends in phenol chemistry suggest potential avenues. These include the use of solid acid catalysts to replace corrosive and difficult-to-handle Lewis acids, and the exploration of solvent-free reaction conditions or the use of more environmentally friendly solvents. The development of catalytic systems that allow for high selectivity under milder conditions is a key goal in this area. researchgate.net

Chemical Reactivity and Derivatization

As a substituted phenol, this compound exhibits reactivity characteristic of this class of compounds, including reactions at the hydroxyl group and electrophilic substitution on the aromatic ring. cymitquimica.com

The phenolic hydroxyl group can undergo various reactions, such as etherification and esterification. For example, phenols can be alkylated to form ethers. oup.com Derivatization is a common technique used in the analysis of phenols, where the hydroxyl group is converted to a less polar and more volatile group for techniques like gas chromatography. researchgate.net Acetic anhydride (B1165640) is often used for this purpose. researchgate.net

The aromatic ring of this compound is activated by the hydroxyl group and can undergo further electrophilic substitution reactions, although the positions of substitution will be influenced by the existing ethyl and chloro substituents. Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, and sulfonation. uzh.ch

Furthermore, the chloro substituent on the ring can potentially undergo nucleophilic aromatic substitution, although this typically requires harsh reaction conditions or the presence of strong electron-withdrawing groups. For instance, the amination of this compound with ammonia (B1221849) can be achieved under high pressure and temperature.

Table of Reaction Parameters for the Synthesis of a Related Compound, 4-Amino-3-ethylphenol, from this compound

| Ammonia Source | Catalyst | Temperature (°C) | Pressure (MPa) |

| Aqueous Ammonia | Not specified | 100-150 | 1-2 |

| Gaseous Ammonia | Not specified | 100-150 | 1-2 |

This data is for a derivatization reaction and is provided for illustrative purposes of the reactivity of the chloro group.

Electrophilic Aromatic Substitution Reactions of the Phenolic Ring

The unique electronic properties of this compound influence its reactivity in electrophilic aromatic substitution reactions. scbt.com The hydroxyl (-OH) group is a potent activating group and directs incoming electrophiles to the ortho and para positions. The ethyl (-CH2CH3) group is also an activating, ortho-, para-directing group, while the chloro (-Cl) group is deactivating but ortho-, para-directing. The interplay of these substituents dictates the regioselectivity of substitution reactions.

One of the primary methods for synthesizing this compound involves the chlorination of 3-ethylphenol. nih.govresearchgate.net This reaction, an electrophilic aromatic substitution, can be carried out using sulfuryl chloride (SO2Cl2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3) in a solvent such as carbon tetrachloride (CCl4). nih.govresearchgate.net

Nitration of phenolic compounds is a common electrophilic aromatic substitution. For instance, the nitration of 3-ethylphenol using sodium nitrite (B80452) (NaNO2) and hydrochloric acid (HCl) yields 3-ethyl-4-nitrophenol. This suggests that similar conditions could potentially be applied to this compound, though the existing chloro substituent would influence the position of the incoming nitro group.

Reactions Involving the Ethyl and Chloro Substituents

The ethyl and chloro groups on the this compound ring can also participate in various chemical transformations.

The chloro group can undergo nucleophilic substitution reactions. For example, it can be substituted with an amino group through amination with aqueous or gaseous ammonia under high pressure (1–2 MPa) and elevated temperatures (100–150°C). The chloro group can also be reduced to a hydrogen atom, forming the corresponding hydrocarbon.

The ethyl group, while generally less reactive than the phenolic hydroxyl or chloro groups, can undergo oxidation or other transformations under specific conditions.

Etherification and Sulfonation Reactions

The phenolic hydroxyl group of this compound readily undergoes etherification. googleapis.comgoogle.comgoogle.com This reaction typically involves reacting the phenol with an alkylating agent in the presence of a base. A variety of etherification agents can be used, including alkyl carboxylates and alkenyl carboxylates. google.com The synthesis of 3-(4-Chloro-3-ethylphenoxy)aniline, for instance, starts with the nucleophilic substitution reaction between this compound and aniline. evitachem.com

Sulfonation of aromatic compounds is a reversible electrophilic aromatic substitution reaction. The sulfonation of ethylbenzene (B125841) under harsh conditions initially forms 4-ethylbenzenesulfonic acid, which then isomerizes to a mixture of 2-, 3-, and 4-ethylbenzenesulfonic acids. guidechem.com A similar process could potentially be applied to this compound, leading to the formation of various sulfonic acid derivatives.

Derivatization for Enhanced Analytical Detection and Biological Applications

Derivatization is a crucial technique used to modify a compound to enhance its properties for analytical detection or to alter its biological activity. researchgate.net this compound can be derivatized for various purposes. scbt.comsigmaaldrich.com

For gas chromatography (GC) analysis, phenols are often derivatized to increase their volatility and thermal stability. researchgate.netepa.gov Common derivatization methods include methylation with diazomethane (B1218177) or formation of pentafluorobenzyl (PFB) ethers using pentafluorobenzyl bromide (PFBBr). epa.gov These derivatizations allow for detection using either a flame ionization detector (FID) or an electron capture detector (ECD). epa.gov

In liquid chromatography (LC), pre-column derivatization with reagents like 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) can be employed to enhance UV detection of phenols. nkust.edu.tw Post-column photochemical derivatization is another technique that can improve the analytical detectability of chlorophenols. nkust.edu.tw

For biological applications, derivatization can be used to create new molecules with specific activities. For example, the synthesis of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride, a compound with potential pharmacological applications, involves multiple reaction steps starting from a phenolic precursor.

Table of Synthetic Reactions and Derivatizations

| Reaction Type | Reagents and Conditions | Product(s) | Application |

| Chlorination | 3-ethylphenol, SO2Cl2, FeCl3, CCl4 | This compound | Synthesis |

| Nitration | 3-ethylphenol, NaNO2, HCl (3–10°C) | 3-ethyl-4-nitrophenol | Synthesis Intermediate |

| Amination | This compound, NH3 (aq. or gas), 1–2 MPa, 100–150°C | 4-Amino-3-ethylphenol | Synthesis |

| Etherification | This compound, Aniline | 3-(4-Chloro-3-ethylphenoxy)aniline | Synthesis |

| GC Derivatization | Diazomethane or PFBBr | Methylated or PFB ether of this compound | Analytical Detection |

| LC Derivatization | 1-fluoro-2,4-dinitrobenzene (FDNB) | Dinitrophenyl ether of this compound | Analytical Detection |

Advanced Structural Characterization and Spectroscopic Analysis

Crystallographic Studies

X-ray crystallography of 4-Chloro-3-ethylphenol provides critical insights into its molecular geometry and packing in the solid state. The compound crystallizes in the triclinic space group Pī. hmdb.ca

The asymmetric unit of this compound contains two independent molecules. hmdb.canih.gov In both molecules, the ethyl group is oriented nearly perpendicular to the plane of the aromatic ring. hmdb.canih.gov This conformation is quantified by the ring-to-side chain torsion angles of 81.14(18)° for one molecule and -81.06(19)° for the other, indicating a significant rotational offset. hmdb.cachemicalbook.com Despite the presence of two unique molecules in the asymmetric unit, there are no significant differences in their corresponding bond lengths and angles. nih.govrsc.org

In the crystal lattice, molecules of this compound are linked by O—H⋯O hydrogen bonds, forming a one-dimensional chain that extends along the b-axis. hmdb.canih.gov The phenolic protons involved in this hydrogen bonding network are disordered. hmdb.cachemicalbook.com The interaction involves hydrogen bonds between equivalent independent molecules as well as between the two different independent molecules, creating a robust chain. hmdb.ca The oxygen-oxygen distances in this network have been measured, indicating strong hydrogen bonding interactions that are comparable to those found in similar structures like 4-chloro-3-methylphenol (B1668792). hmdb.ca

| Hydrogen Bond Type | O···O Distance (Å) |

| O1···O2 | 2.6642 (17) |

| O2···O2 | 2.704 (2) |

| O1···O1 | 2.708 (3) |

| Data sourced from Majer and Tanski (2014). hmdb.ca |

The packing of the hydrogen-bonded chains is further stabilized by other non-covalent interactions. hmdb.canih.gov Neighboring chains assemble into two-dimensional sheets parallel to the (001) plane, facilitated by an offset face-to-face π-stacking interaction involving one of the two independent molecules. hmdb.ca This interaction is characterized by a centroid-to-centroid distance of 3.580 (1) Å. hmdb.canih.gov

| Interaction Type | Distance (Å) |

| π-Stacking (Centroid-to-Centroid) | 3.580 (1) |

| Halogen-Halogen (Cl···Cl) | 3.412 (1) |

| Data sourced from Majer and Tanski (2014). hmdb.canih.gov |

The analysis of bond lengths within the two independent molecules of this compound in the asymmetric unit shows close agreement. hmdb.ca These experimental values are consistent with those observed in structurally related chlorinated phenols such as 4-chlorophenol (B41353), 4-chloro-3-methylphenol, and 4-chloro-3,5-dimethylphenol (B1207549). hmdb.ca

| Bond Type | Molecule 1 Length (Å) | Molecule 2 Length (Å) |

| C—Cl | 1.7430 (15) | 1.7469 (15) |

| C—O | 1.3751 (18) | 1.3778 (17) |

| Data sourced from Majer and Tanski (2014). hmdb.ca |

Spectroscopic Techniques for Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for confirming the structural identity of organic compounds like this compound. Both ¹H NMR and ¹³C NMR are used to verify the substitution pattern on the aromatic ring and the integration of the ethyl side-chain. While the use of NMR for the characterization of this compound is standard, and some chemical suppliers confirm that its structure conforms to NMR analysis, specific publicly available spectral data such as chemical shifts and coupling constants were not found in the searched literature. chemicalbook.commicrocombichem.commicrocombichem.comaliyuncs.com

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the structural framework of a molecule. The vibrational modes of this compound have been investigated through theoretical calculations, providing a basis for understanding its spectroscopic signature.

A quantum chemical study utilizing Density Functional Theory (DFT) with the B3LYP method and a 6-311G(d,p) basis set has been performed to calculate the vibrational frequencies of this compound. researchgate.net These calculated wavenumbers, after being scaled by a factor of 0.9613 to correct for anharmonicity and other systematic errors, offer a predictive model of the compound's infrared spectrum. researchgate.net

While detailed experimental IR and Raman spectra for this compound are not extensively published in publicly accessible literature, data for the closely related compound, 4-chloro-3-methylphenol, is available and provides a valuable reference for spectral interpretation. nist.govias.ac.inresearchgate.net The primary differences in the spectra are expected to arise from the vibrational modes of the ethyl group in place of the methyl group.

The characteristic vibrational frequencies for different functional groups in this compound can be assigned based on the calculated data and comparison with related compounds. The O-H stretching vibration of the phenolic group is typically observed as a broad band in the region of 3400-3600 cm⁻¹. The aromatic C-H stretching vibrations are expected in the 3000-3100 cm⁻¹ range. The aliphatic C-H stretching modes of the ethyl group would appear in the 2850-2970 cm⁻¹ region.

The C=C stretching vibrations of the aromatic ring are characteristically found in the 1400-1600 cm⁻¹ range. The in-plane bending of the O-H group and the scissoring mode of the CH₂ group of the ethyl substituent are also expected in this region. The C-Cl stretching vibration is typically observed at lower frequencies, generally in the range of 600-800 cm⁻¹.

The following table summarizes the key calculated infrared vibrational frequencies and their assignments for this compound, based on the available research.

Table 1: Calculated Infrared (IR) Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) |

|---|---|

| O-H Stretch | ~3500-3600 |

| Aromatic C-H Stretch | ~3050-3100 |

| Asymmetric CH₃ Stretch | ~2970 |

| Asymmetric CH₂ Stretch | ~2940 |

| Symmetric CH₃ Stretch | ~2880 |

| Symmetric CH₂ Stretch | ~2860 |

| Aromatic C=C Stretch | ~1580, 1480, 1420 |

| CH₂ Scissoring | ~1460 |

| O-H In-plane Bend | ~1350 |

| C-O Stretch | ~1250 |

Note: The values in this table are based on theoretical calculations and analogies with similar compounds. Actual experimental values may vary.

Mass Spectrometry (MS) for Fragmentation Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio of a molecule and its fragments, thereby allowing for the determination of its molecular weight and the elucidation of its structure. High-resolution mass spectrometry (HRMS) can confirm the molecular formula of a compound with high accuracy. For this compound (C₈H₉ClO), the exact molecular weight is 156.0342 g/mol . synquestlabs.comnih.govsigmaaldrich.com

Upon electron ionization, the molecular ion ([M]⁺˙) of this compound would be formed. The primary fragmentation pathways are expected to involve the ethyl group and the aromatic ring.

A major fragmentation pathway for ethyl-substituted aromatic compounds is benzylic cleavage, which involves the loss of a methyl radical (•CH₃) to form a stable benzylic cation. In the case of this compound, this would result in a fragment with a mass-to-charge ratio (m/z) of 141.

Another common fragmentation pathway for phenols is the loss of a carbon monoxide (CO) molecule from the molecular ion, leading to a fragment with m/z 128. The loss of the entire ethyl group (•C₂H₅) would result in a fragment at m/z 127. The subsequent loss of CO from this fragment could also occur.

The following table outlines the expected major fragments in the electron ionization mass spectrum of this compound.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

|---|---|---|

| 156/158 | [C₈H₉ClO]⁺˙ | Molecular Ion (M⁺˙) |

| 141/143 | [C₇H₆ClO]⁺ | Loss of •CH₃ from the ethyl group |

| 128/130 | [C₇H₉O]⁺˙ | Loss of Cl• |

| 127/129 | [C₆H₄ClO]⁺ | Loss of •C₂H₅ |

Note: The m/z values are given for the fragments containing the ³⁵Cl isotope, with the corresponding ³⁷Cl isotope peak in parentheses where applicable.

Biological and Biomedical Research Applications

Ryanodine (B192298) Receptor (RyR) Modulation

4-CEP is recognized as a potent agonist of ryanodine receptors, inducing the release of calcium from intracellular stores. nih.govresearchgate.net Its chemical structure, featuring a hydrophobic ethyl group, contributes to its enhanced bioactivity compared to similar phenolic compounds like 4-chloro-m-cresol (4-CmC). nih.govmdpi.com

Research has demonstrated that 4-Chloro-3-ethylphenol can activate multiple isoforms of the ryanodine receptor. While it is a particularly potent and clinically relevant activator of the RyR1 isoform, found predominantly in skeletal muscle, it is also capable of activating RyR2 and RyR3 channels, often at higher concentrations. nih.govmdpi.comresearchgate.net Studies on non-excitable cells, such as mouse parotid acini where RyR3 is the only detectable isoform, have shown that 4-CEP significantly enhances the binding of ryanodine, indicating receptor activation. nih.gov In these cells, 4-CEP was found to be more efficacious at activating RyR3 than ATP or caffeine (B1668208). nih.gov Its ability to modulate these different isoforms makes it a useful tool for exploring the specific roles of RyR subtypes in various tissues. nih.govmdpi.com

The fundamental action of 4-CEP is to trigger Calcium-Induced Calcium Release (CICR), a process where a small initial influx of calcium ions into the cytoplasm activates ryanodine receptors, leading to a much larger release of calcium from intracellular stores like the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR). mdpi.comdiabetesjournals.org By directly activating RyRs, 4-CEP initiates this positive feedback loop, causing a rapid and robust increase in the cytosolic free calcium concentration ([Ca²⁺]c). nih.govmdpi.comdiabetesjournals.org This mechanism is central to its effects in both muscle and non-muscle cells. diabetesjournals.orgoup.com Studies confirm that 4-CEP-induced calcium release is sourced from these internal stores, as depleting the stores with agents like thapsigargin (B1683126) abolishes the effect. pnas.org

In skeletal muscle cells, the activation of RyR1 by 4-CEP leads to a significant release of Ca²⁺ from the sarcoplasmic reticulum. This elevation of intracellular calcium directly triggers the contractile machinery of the muscle fibers, resulting in muscle contracture. researchgate.net The compound's potent effect on RyRs makes it a more powerful inducer of intracellular Ca²⁺ release than caffeine, a classic RyR agonist. nih.govresearchgate.net This property is particularly relevant in the study of malignant hyperthermia (MH), a condition characterized by hypersensitive RyR1 channels. In muscle fibers from MH-susceptible individuals, 4-CEP induces a much stronger and more rapid release of calcium, leading to exaggerated contractures compared to normal muscle fibers. researchgate.netnih.gov

This compound has been employed in studies of pancreatic beta cells and insulin-secreting cell lines (e.g., MIN6 cells) to elucidate the role of RyRs in insulin (B600854) secretion. nih.govdiabetesjournals.org In these cells, 4-CEP causes a release of Ca²⁺ from the endoplasmic reticulum, leading to a measurable increase in cytosolic calcium levels. pnas.orgdiabetesjournals.orgnih.gov Experiments have shown that 4-CEP can cause an almost complete emptying of the ER calcium store. diabetesjournals.orgnih.gov While in some contexts this calcium release is small and gradual, its effect can be qualitatively altered and enhanced by the presence of other signaling molecules like cAMP, suggesting a context-dependent role for RyRs in beta cells. pnas.org This research helps to clarify the complex calcium signaling pathways that regulate the pulsatile release of insulin. diabetesjournals.org

Studies in Malignant Hyperthermia (MH) Diagnostics

The differential effect of 4-CEP on normal and MH-susceptible muscle forms the basis of its application in diagnostics for this condition.

This compound is used as a diagnostic reagent in the In Vitro Contracture Test (IVCT), a laboratory procedure to determine susceptibility to Malignant Hyperthermia. nih.govnih.govscbt.com The standard IVCT uses caffeine and halothane (B1672932) to test the contracture response of a biopsied muscle sample. sigmaaldrich.com However, research has explored 4-CEP as a potent alternative or supplementary agent.

In a cumulative IVCT protocol, muscle specimens are exposed to increasing concentrations of 4-CEP. Studies have shown that muscle from MH-susceptible (MHS) individuals exhibits significantly greater contractures compared to muscle from MH-nonsusceptible (MHN) individuals across a range of concentrations (25 to 100 micromol/L). researchgate.netnih.gov Notably, at a concentration of 75 micromol/L, a clear diagnostic separation with no overlap was observed between the MHS and MHN groups, suggesting that a cumulative IVCT with 4-CEP is a feasible method for diagnosing MH susceptibility. researchgate.netnih.gov

Table 1: Contracture Response to Cumulative this compound in the In Vitro Contracture Test (IVCT)

| 4-CEP Concentration (μmol/L) | Response in MH-Susceptible (MHS) Muscle | Response in MH-Nonsusceptible (MHN) Muscle | Diagnostic Significance |

| 25 | Significantly greater contracture than MHN | Minimal contracture | Statistically significant difference between groups. nih.gov |

| 50 | Significantly greater contracture than MHN | Minimal contracture | Statistically significant difference between groups. nih.gov |

| 75 | Marked contracture | Minimal contracture | No overlap between groups; clear diagnostic threshold. researchgate.netnih.gov |

| 100 | Significantly greater contracture than MHN | Small contracture | Statistically significant difference between groups. nih.gov |

This table summarizes findings from studies evaluating 4-CEP in the IVCT. The data demonstrates the differential sensitivity of MHS and MHN muscle to the compound, highlighting its diagnostic potential.

Comparison with Halothane and Caffeine in MH Diagnosis

The current gold standard for diagnosing malignant hyperthermia is the in vitro contracture test (IVCT) using halothane and caffeine. cambridge.orgresearchgate.net However, this method has limitations, including a reported specificity of 93.6%, which can lead to false-positive results. cambridge.orgresearchgate.net This has prompted the search for alternative diagnostic agents with improved accuracy. cambridge.org

This compound has emerged as a promising alternative. researchgate.net It can induce a robust release of intracellular calcium by stimulating ryanodine receptors (RyRs) at concentrations approximately 10 times lower than caffeine. researchgate.net Studies on porcine muscle have shown that unlike the standard halothane and caffeine tests where there can be overlapping results between MHS and MHN groups, 4-CEP provides a clear distinction, particularly at a concentration of 75 µmol/L where no overlap was observed. cambridge.orgnih.gov This suggests that an in vitro contracture test with 4-CEP could potentially offer higher specificity in MH diagnosis. cambridge.org

Off-Target Effects and Channel Inhibition

While 4-CEP is a known agonist of ryanodine receptors, research has revealed that it also exerts off-target effects, most notably the inhibition of ORAI channels, which are crucial components of store-operated calcium entry (SOCE). nih.govnih.govmdpi.com

Inhibition of ORAI1-3 Channels and Store-Operated Calcium Entry (SOCE)

4-CEP has been shown to inhibit store-operated Ca2+ entry (SOCE) in various cell types, including rat L6 myoblasts and HEK293 cells. nih.govnih.govfrontiersin.org This inhibition extends to all three isoforms of the ORAI channel (ORAI1, ORAI2, and ORAI3). nih.govnih.gov The inhibitory action of 4-CEP on ORAI channels is direct and occurs at an extracellular site on the channel protein. nih.govnih.gov This effect is independent of its ability to release calcium from intracellular stores via RyR activation. nih.govnih.gov The inhibition of SOCE by 4-CEP is a significant finding, as SOCE is a critical Ca2+ influx pathway in skeletal muscle and other tissues. researchgate.net

Concentration-Dependent Inhibitory Potency

The inhibitory effect of this compound on ORAI channels is concentration-dependent. nih.govnih.govresearchgate.net Studies have determined the IC50 values for the inhibition of thapsigargin-induced SOCE in cells overexpressing STIM1 and ORAI1. The IC50 for 4-CEP was found to be 203.6 μM. nih.gov This indicates a moderate potency of inhibition. The inhibitory effect is reversible, meaning that the channel function can be restored after the removal of the compound. nih.govnih.gov

Structure-Activity Relationship (SAR) in Biological Contexts

The biological activity of this compound and its analogs is influenced by their chemical structure, particularly the nature of the substituent at the 3-position of the phenol (B47542) ring.

Influence of Ethyl Group Hydrophobicity on Bioactivity

The hydrophobicity of the alkyl group at the 3-position of the chlorophenol ring plays a crucial role in the compound's inhibitory potency on ORAI channels. nih.gov A comparison between 4-CEP, 4-chloro-m-cresol (4-CmC, with a methyl group), and 4-chlorophenol (B41353) (4-ClP, with no alkyl group) revealed a clear structure-activity relationship. nih.govnih.gov

4-CEP, with its ethyl group, is a more potent inhibitor of ORAI channels than 4-CmC, which in turn is more potent than 4-ClP. nih.gov The IC50 values for inhibiting thapsigargin-induced SOCE were 203.6 μM for 4-CEP, 830.9 μM for 4-CmC, and 1437.1 μM for 4-ClP. nih.gov This demonstrates that the inhibitory potency on ORAI channels is positively correlated with the length and, by extension, the hydrophobicity of the 3-alkyl group. nih.gov This increased hydrophobicity likely enhances the interaction of the molecule with the extracellular part of the ORAI channel. nih.gov

Comparative Analysis with 4-Chloro-m-cresol (4-CmC) and 4-Chlorophenol

The biological and pharmacological activities of this compound (4-CEP) are often contextualized by comparing it with its structural analogs, primarily 4-chloro-m-cresol (4-CmC) and 4-chlorophenol (4-ClP). These compounds share a chlorinated phenolic core, but differences in their alkyl substituents at the meta-position lead to significant variations in their biological effects, particularly concerning their interactions with calcium signaling pathways.

All three compounds are recognized as ryanodine receptor (RyR) agonists, with 4-CEP and 4-CmC being notably potent. nih.govmdpi.com They are capable of inducing intracellular calcium release from the endoplasmic/sarcoplasmic reticulum stores by activating RyRs. nih.gov This activity has made them valuable research tools and diagnostic agents for conditions like malignant hyperthermia. nih.govscbt.com However, their effects extend beyond RyR agonism to the modulation of store-operated calcium entry (SOCE), a critical mechanism for replenishing intracellular calcium stores.

A key differentiator among these compounds is their inhibitory potency on ORAI channels, the pore-forming subunits of store-operated calcium channels. Research has demonstrated that 4-CEP is a more potent inhibitor of SOCE and ORAI1, ORAI2, and ORAI3 currents than both 4-CmC and 4-ClP. nih.govnih.gov This inhibitory effect is concentration-dependent and has been shown to be reversible. nih.gov The mechanism of inhibition appears to be a direct action on the extracellular side of the ORAI channels and is independent of their calcium-releasing activity via RyRs. nih.gov

The structure-activity relationship for this inhibitory action is directly linked to the nature of the alkyl group at the 3-position of the phenol ring. The potency of ORAI channel inhibition is positively correlated with the length of this alkyl chain. nih.gov Consequently, 4-CEP, with its ethyl group, is more effective than 4-CmC, which has a smaller methyl group, and significantly more potent than 4-ClP, which lacks an alkyl substituent at this position. nih.gov

Crystallographic studies reveal that while the C-Cl and C-O bond lengths in this compound are very similar to those in 4-chlorophenol and 4-chloro-3-methylphenol (B1668792), there are differences in their solid-state packing and hydrogen-bonding motifs. researchgate.netnih.gov For instance, the hydrogen-bonding pattern in this compound leads to a herringbone motif, unlike the parallel arrangement of aromatic units in 4-chloro-3-methylphenol. nih.gov These structural nuances may influence their interactions with biological targets.

| Compound | Structure | Key Biological Activities | IC50 for SOCE Inhibition (in STIM1/ORAI1 cells) |

|---|---|---|---|

| This compound (4-CEP) |  | Ryanodine Receptor (RyR) Agonist; Potent ORAI Channel Inhibitor | 203.6 µM |

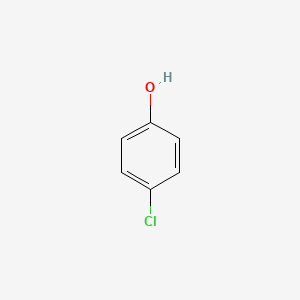

| 4-Chloro-m-cresol (4-CmC) |  | Ryanodine Receptor (RyR) Agonist; ORAI Channel Inhibitor | 830.9 µM |

| 4-Chlorophenol (4-ClP) |  | Weak Ryanodine Receptor (RyR) Agonist; Weak ORAI Channel Inhibitor | 1437.1 µM |

Structural Modifications for Drug Discovery

The established biological activities of this compound, particularly its influence on calcium signaling pathways, make it an interesting scaffold for drug discovery and development. Structural modifications of the 4-CEP molecule could lead to the development of novel therapeutic agents with enhanced potency, selectivity, or altered pharmacological profiles.

The existing structure-activity relationship (SAR) data for 4-CEP and its analogs provide a clear rationale for targeted modifications. The observation that the inhibitory potency on ORAI channels is dependent on the length of the 3-alkyl group suggests that further elongation of this chain could yield analogs with even greater potency. nih.gov This provides a direct avenue for synthetic exploration to create more effective ORAI channel blockers.

While direct and extensive drug discovery programs based on this compound are not widely documented in publicly available literature, the principles of medicinal chemistry suggest several potential modifications. These could include:

Varying the 3-Alkyl Group: As suggested by SAR studies, synthesizing analogs with propyl, butyl, or other alkyl chains at the 3-position could enhance ORAI channel inhibition. nih.gov Introducing branching or unsaturation in this chain could also modulate activity and metabolic stability.

Modifying the Phenolic Hydroxyl Group: Esterification or etherification of the hydroxyl group would significantly alter the compound's polarity and hydrogen-bonding capacity. This could be a strategy to develop prodrugs or to fine-tune the compound's pharmacokinetic properties.

Altering the Chlorine Position or Substitution: Moving the chlorine atom to other positions on the aromatic ring or introducing additional halogen atoms could impact the electronic distribution and steric profile of the molecule, potentially leading to changes in target selectivity and potency. researchgate.net

Introduction of Other Functional Groups: Adding other functional groups to the aromatic ring could introduce new interaction points with biological targets, potentially leading to novel pharmacological activities.

Environmental Fate, Degradation, and Ecotoxicological Implications

Degradation Pathways

The breakdown of 4-Chloro-3-ethylphenol in the environment occurs through both non-biological and biological processes. These pathways determine the compound's persistence and the nature of any resulting intermediate chemicals.

Abiotic Degradation Mechanisms

Abiotic degradation involves the breakdown of chemical compounds by non-living environmental factors. For substituted phenols, a key abiotic process is the reaction with photochemically produced hydroxyl radicals in the atmosphere. While specific data for this compound is limited, the estimated rate constant for the similar compound p-ethylphenol's reaction with these radicals is 4.2 x 10⁻¹¹ cm³/molecule-sec at 25°C. guidechem.com This corresponds to an atmospheric half-life of approximately 9 hours, suggesting that related phenolic compounds that volatilize can be degraded in the atmosphere. guidechem.com The dissociation constant (pKa) of a compound also influences its environmental state; for instance, p-ethylphenol's pKa of 10.0 indicates it will primarily exist in its non-dissociated form in most environmental conditions. guidechem.com

Biotransformation and Microbial Degradation in Environmental Systems

Microbial activity is a primary driver for the degradation of phenolic compounds in soil and water. researchgate.net Bacteria capable of utilizing chlorophenols as their sole source of carbon and energy have been isolated and studied, demonstrating that bioremediation is a viable and cost-effective method for removing these pollutants. researchgate.net

The degradation of chlorophenols can proceed through different pathways, often initiated by monooxygenase enzymes that hydroxylate the aromatic ring. researchgate.netnih.gov For example, studies on chloronitrophenols (CNPs) show that bacteria like Pseudomonas sp. can initiate degradation through oxidative removal of the nitro group. nih.gov A study on Pseudomonas sp. JHN demonstrated its ability to completely degrade 0.4 mM of 4-chloro-3-nitrophenol (B1362549) within 52 hours, indicating the efficiency of microbial systems. bohrium.com The process is often dependent on the presence of specific enzymes and can be influenced by the concentration of the pollutant. bohrium.comsoilpedia.nl While direct studies on this compound are not detailed in the provided results, the principles of microbial degradation of related chlorinated phenols are well-established. researchgate.netnih.gov

Formation of Metabolites and Intermediates (e.g., 4-chlorocatechol)

During the microbial degradation of chlorinated phenols, a series of intermediate compounds, or metabolites, are formed. A common step is the hydroxylation of the phenol (B47542) to form a catechol derivative. pjoes.com For instance, the degradation of 4-chlorophenol (B41353) often proceeds via the formation of 4-chlorocatechol. researchgate.net This intermediate is then subject to further degradation, typically through ring cleavage by dioxygenase enzymes, leading to compounds that can enter central metabolic cycles. researchgate.net

Environmental Distribution and Persistence

The distribution and longevity of this compound in the environment are governed by its physical and chemical properties and its susceptibility to degradation.

Presence in Contaminated Water and Soil

Chlorinated phenols are recognized environmental pollutants often found in industrial wastewater and contaminated sites. pjoes.com Their presence in the environment is frequently linked to their use in manufacturing dyes, pesticides, and other products, or as by-products of industrial processes like wood preservation and paper bleaching. researchgate.netpjoes.com

Studies have detected various chlorophenols in surface water, groundwater, and soil. pjoes.comresearchgate.net For example, a structurally related compound, 4-chloro-2-methylphenol, was found in soil water at concentrations ranging from 0.03 to 0.08 µg/L and in stream water from 0.01 to 0.12 µg/L in a Danish study. oecd.org It was also detected in river water downstream from a manufacturing site at concentrations up to 3.0 µg/L. oecd.org The presence of these compounds in soil and water highlights their potential for environmental mobility and exposure. oecd.orgontosight.ai

Potential for Bioaccumulation

Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. The potential for a chemical to bioaccumulate is often estimated using its octanol-water partition coefficient (log Kow). A higher log Kow value suggests a greater tendency to accumulate in fatty tissues.

For the related compound p-ethylphenol, the measured log Kow is 2.58, which corresponds to a calculated bioconcentration factor (BCF) of 54. guidechem.com According to classification schemes, this BCF value suggests that bioconcentration in aquatic organisms may be an important fate process. guidechem.com Similarly, 4-chloro-3-methylphenol (B1668792) is noted to potentially accumulate in the fatty tissues of fish. lanxess.com However, for 4-chloro-2-methylphenol, the BCF for fish was determined to be a maximum of 30, indicating a low bioaccumulative potential and thus a low concern for secondary poisoning through the food chain. oecd.org The potential for bioaccumulation of this compound itself requires specific investigation, but data from structurally similar compounds provide valuable insights.

Ecotoxicological Assessments

The ecotoxicological profile of this compound is characterized by its impact on various organisms within aquatic and terrestrial ecosystems. Its toxicity is a function of its chemical structure and properties, which influence its behavior and fate in the environment.

Acute and Chronic Toxicity to Aquatic Organisms (Fish, Invertebrates, Algae)

This compound has been shown to be very toxic to aquatic life, with the potential for long-lasting adverse effects in the aquatic environment. fishersci.com

Fish: Acute toxicity studies have been conducted on various fish species. For instance, the 96-hour median lethal concentration (LC50) for the fathead minnow (Pimephales promelas) has been reported. regulations.gov Another study found the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) to be 0.917 mg/L in a semi-static test. chemicalbook.com

Invertebrates: The compound is also toxic to aquatic invertebrates. For example, it was detected in sediment samples from Dillenbaugh Creek, though specific toxicity data for invertebrates in that study were not detailed. wa.gov The median effective concentration (EC50) for Daphnia magna, a freshwater flea, has also been established. rivm.nl

Algae: Toxicity to algae has been documented, with the static test ErC50 for Desmodesmus subspicatus being a key indicator of its impact on primary producers in aquatic ecosystems. chemicalbook.com Studies have also investigated the toxicity of substituted phenols, including this compound, on the green alga Chlorella vulgaris, examining various toxicity endpoints such as IC20, IC50, NOEC (No Observed Effect Concentration), and LOEC (Lowest Observed Effect Concentration). doi.org

Interactive Data Table: Aquatic Toxicity of this compound

| Species | Endpoint | Concentration (mg/L) | Exposure Duration | Test Type | Reference |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 0.917 | 96 hours | Semi-static | chemicalbook.com |

| Pimephales promelas (Fathead Minnow) | LC50 | 5.72 | 96 hours | - | regulations.gov |

| Daphnia magna (Water Flea) | EC50 | - | - | - | rivm.nl |

| Desmodesmus subspicatus (Green Algae) | ErC50 | - | - | Static | chemicalbook.com |

| Chlorella vulgaris (Green Algae) | IC50, IC20, NOEC, LOEC | - | 96 hours | - | doi.org |

Toxicity to Terrestrial Organisms

Information regarding the specific toxicity of this compound to terrestrial organisms is limited in the provided search results. While chlorophenols can be transferred to groundwater and potentially harm terrestrial biodiversity, detailed studies on the direct toxicity of this specific compound to terrestrial species were not found. researchgate.net One assessment noted that no data were available on the terrestrial toxicity of a similar compound, 4-chloro-2-methylphenol, and therefore used an equilibrium partitioning method to estimate a predicted no-effect concentration (PNEC) for soil. oecd.org

Quantitative Structure-Activity Relationship (QSAR) Models for Aquatic Toxicity

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the toxicity of chemicals based on their molecular structure. sci-hub.stscholarsresearchlibrary.com For phenolic compounds like this compound, QSAR studies have provided insights into the mechanisms of their toxic action in aquatic environments. jst.go.jp

A key parameter in QSAR models for predicting the aquatic toxicity of phenols is the logarithm of the n-octanol/water partition coefficient (log KOW or logP), which quantifies a chemical's hydrophobicity. jst.go.jp Generally, the toxicity of phenols to aquatic organisms shows a strong dependence on hydrophobicity, as this property governs the partitioning of the chemical into the lipid bilayers of biological membranes. jst.go.jpeuropa.eu For a series of phenols, a higher log KOW value often correlates with increased toxicity. regulations.gov For this compound, the log KOW has been reported as a descriptor in various QSAR studies predicting its toxicity to organisms like Tetrahymena pyriformis. sci-hub.stscholarsresearchlibrary.com

While hydrophobicity is a primary driver of toxicity, electronic descriptors that quantify the electronic properties of a molecule also play a significant role. jst.go.jp The Hammett constant (Σσ) is an electronic parameter that reflects the electron-withdrawing or -donating nature of substituents on an aromatic ring. jst.go.jp For chlorophenols, the strongly electron-withdrawing nature of the chloro substituents, as represented by the Hammett Σσ, is an important factor in their toxicity. jst.go.jp

The energy of the lowest unoccupied molecular orbital (ELUMO) is another electronic descriptor used in QSAR models. ntua.gr It relates to the electrophilicity of a molecule. For some phenols, including ELUMO in QSAR models alongside log KOW has been shown to improve the predictive power, suggesting that electrophilic interactions contribute to the toxic mechanism. researchgate.net

Phenols can exert their toxic effects through various mechanisms, including polar narcosis and the uncoupling of oxidative phosphorylation. researchgate.net The latter, also known as protonophoric uncoupling, is a more specific and potent mechanism of toxicity. jst.go.jpresearchgate.net

Protonophoric uncouplers are chemicals that can transport protons across biological membranes, such as the inner mitochondrial membrane, dissipating the proton gradient necessary for ATP synthesis. researchgate.netljmu.ac.uk This action is dependent on the ability of the phenol to exist in both a neutral and an anionic (phenolate) form. The neutral form can pick up a proton, and the resulting anion can then move across the lipid membrane. jst.go.jpjku.at The stability of the phenolate (B1203915) anion within the low-polarity environment of the membrane is crucial for this process and is enhanced by electron-withdrawing substituents like chlorine. jst.go.jp The significant correlation between toxicity and descriptors like the Hammett Σσ constant for chlorophenols supports the hypothesis of protonophoric uncoupling as a key mechanism of their toxic action. jst.go.jp

Advanced Analytical Methods and Detection Strategies

Chromatographic Techniques

Chromatography is a fundamental technique for separating 4-Chloro-3-ethylphenol from other compounds in a mixture, allowing for its accurate measurement.

Gas chromatography (GC) is a widely used method for the analysis of volatile compounds like this compound. researchgate.net In GC, the sample is vaporized and transported through a column by a carrier gas. The separation is based on the differential partitioning of the analytes between the mobile gas phase and a stationary phase within the column.

Different detectors can be coupled with GC for the analysis of phenols:

Flame Ionization Detector (FID): FID is a common detector for organic compounds. While it can detect underivatized phenols, its sensitivity can sometimes be limited by non-specific interferences. epa.govmdpi.com

Electron Capture Detector (ECD): ECD is particularly sensitive to halogenated compounds, making it suitable for detecting chlorinated phenols like this compound. mdpi.comoecd.org

Mass Spectrometry (MS): When coupled with GC, MS provides powerful identification and quantification capabilities based on the mass-to-charge ratio of the compound's ions. mdpi.comepa.gov This technique is highly specific and sensitive. univ-lyon1.fr

The choice of detector often depends on the specific requirements of the analysis, including the required sensitivity and the complexity of the sample matrix. mdpi.com For instance, while FID is a general-purpose detector, ECD is more selective for halogenated compounds, and MS offers the highest degree of confidence in identification. mdpi.com

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique suitable for the analysis of this compound. sielc.com In HPLC, a liquid mobile phase carries the sample through a column packed with a solid stationary phase.

A common approach for the analysis of this compound involves reverse-phase (RP) HPLC. sielc.com In this mode, a nonpolar stationary phase (like C18) is used with a more polar mobile phase, often a mixture of water and an organic solvent like acetonitrile. sielc.comchromatographyonline.com

UV Detection: Following separation by HPLC, this compound can be detected using a UV detector. sielc.comresearchgate.net This detector measures the absorbance of UV light by the analyte at a specific wavelength. The amount of light absorbed is proportional to the concentration of the compound.

A simple and rapid HPLC method with UV detection has been developed for the determination of 4-chloro-3-methylphenol (B1668792) (a related compound) in various matrices. researchgate.net This highlights the utility of HPLC-UV for routine analysis.

Derivatization is a chemical modification process used to improve the analytical characteristics of a compound. For phenols, derivatization is often employed to enhance their volatility for GC analysis or to improve their detectability. semanticscholar.orgresearchgate.net

Common derivatization strategies for phenols include:

Acetylation: This involves reacting the phenol (B47542) with an acetylating agent, such as acetic anhydride (B1165640), to form a less polar acetate (B1210297) derivative. univ-lyon1.frresearchgate.net This is particularly useful for GC analysis as it reduces peak tailing associated with the high polarity of phenols. univ-lyon1.fr

Methylation: Using reagents like diazomethane (B1218177), the hydroxyl group of the phenol is converted to a methyl ether. epa.gov

Silylation: This process replaces the active hydrogen of the hydroxyl group with a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. semanticscholar.org

Pentafluorobenzyl Bromide (PFBBr) Derivatization: This is used to create derivatives that are highly sensitive to electron capture detection (ECD) in GC analysis. epa.gov

These strategies can significantly increase the sensitivity and selectivity of the analysis, allowing for the detection of trace levels of this compound. semanticscholar.orgnih.gov

Mass Spectrometry Applications

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an invaluable tool for both the identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS): The coupling of GC with MS (GC-MS) is a robust and widely used method for the analysis of phenols. epa.govmanuallib.com After separation by GC, the eluted compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique "fingerprint" of the compound, allowing for its definitive identification. univ-lyon1.fr For quantification, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where only specific ions characteristic of the target analyte are monitored, greatly enhancing sensitivity and selectivity. researchgate.net

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For compounds that are not easily analyzed by GC, or for enhanced selectivity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is employed. ulisboa.pt In this technique, after separation by HPLC, the analyte is ionized (often using electrospray ionization, ESI) and enters the first mass spectrometer. A specific parent ion is selected and then fragmented in a collision cell. The resulting product ions are then analyzed by a second mass spectrometer. This two-stage mass analysis provides exceptional specificity and is highly effective for analyzing complex mixtures. ulisboa.ptjasco-global.com

The following table summarizes typical parameters for the LC-MS/MS analysis of chlorophenols:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Negative jasco-global.com |

| Capillary Voltage | ~3.5 kV ulisboa.pt |

| Source Temperature | ~120 °C ulisboa.pt |

| Desolvation Temperature | ~270 °C ulisboa.pt |

| Collision Gas | Argon ulisboa.pt |

This data is illustrative and specific parameters may vary depending on the instrument and method.

The detection of this compound is critical in various sample types.

Environmental Matrices: this compound and other phenolic compounds are often found in industrial effluents, surface water, and soil. epa.govufmg.brcpcb.nic.in Analytical methods like GC-MS and HPLC are routinely used to monitor the levels of these pollutants in the environment. mdpi.comufmg.br For instance, GC-MS has been used for the analysis of extractable organics in soils and sediments, including this compound. epa.gov Similarly, HPLC with electrochemical detection has been successfully applied to determine trace levels of phenols in seawater and marine sediments. researchgate.net

Biological Matrices: this compound is also a subject of interest in biological research, for example, in studies related to malignant hyperthermia. scbt.comnih.govsigmaaldrich.comresearchgate.net The analysis of this compound in biological samples, such as tissues or fluids, often requires highly sensitive and selective methods like LC-MS/MS to overcome the complexity of the biological matrix. researchgate.net

Biosensor Development for Detection of this compound

The development of biosensors offers a promising avenue for the rapid and specific detection of environmental pollutants like this compound. These analytical devices utilize biological components, such as whole cells or purified proteins, to recognize a target compound and produce a measurable signal. This section explores the application of whole-cell biosensors and the role of regulatory proteins in the detection of phenolic compounds, with a specific focus on the challenges and strategies related to this compound.

Whole-Cell Biosensors and Regulatory Proteins

Whole-cell biosensors are engineered microorganisms that can detect specific chemical compounds in their environment. These biosensors typically contain a regulatory protein that, upon binding to the target analyte, activates the expression of a reporter gene, leading to a detectable signal such as light or a color change.

One of the most well-studied regulatory proteins for the detection of phenolic compounds is the DmpR protein from Pseudomonas sp. strain CF600. plos.orgresearchgate.netnih.gov DmpR is a transcriptional activator that naturally controls the dmp operon, which is responsible for the degradation of simple phenols. plos.orgnih.gov The binding of a phenolic compound to the sensory 'A' domain of the DmpR protein triggers a conformational change that leads to the activation of transcription from the Pdmp promoter. plos.orgnih.gov This mechanism has been harnessed to create whole-cell biosensors where the Pdmp promoter is linked to a reporter gene, such as luciferase (luc). plos.orgplos.org

In the context of this compound, research has been conducted to assess the detection capabilities of DmpR-based biosensors. In a study by Gupta et al. (2012), a whole-cell biosensor was constructed using E. coli containing a plasmid with the DmpR regulatory gene and a luciferase reporter gene under the control of the Pdmp promoter. plos.org This biosensor was tested against a variety of priority pollutant phenols. However, the study reported that This compound was not detected by this particular biosensor system. plos.orgplos.org This lack of detection indicates that the binding pocket of the wild-type DmpR protein is not amenable to interacting with this compound in a way that triggers a transcriptional response.

The specificity of regulatory proteins like DmpR is determined by the structural characteristics of their ligand-binding domains. nih.govasm.org While DmpR can be activated by a range of simple phenols, the size, position, and nature of substituents on the phenol ring can significantly limit or prevent activation. nih.gov For instance, the DmpR from Pseudomonas sp. strain CF600 is activated by phenol and some methylphenols but shows a limited response to certain para-substituted phenols. nih.gov

Another relevant pathway for the degradation of alkylphenols is the aph pathway found in Rhodococcus rhodochrous. nih.gov This pathway is involved in the catabolism of 4-ethylphenol (B45693) and is regulated by a different set of genes. nih.gov However, the responsiveness of the regulatory proteins from this pathway to chlorinated phenols like this compound has not been extensively studied.

The table below summarizes the response of a DmpR-based whole-cell biosensor to various phenolic compounds, highlighting the lack of detection for this compound.

| Compound | Detected by DmpR-based Biosensor |

| Phenol | Yes |

| 2-Chlorophenol | Yes |

| 2,4-Dichlorophenol | Yes |

| 2,4-Dimethylphenol (B51704) | Yes |

| This compound | No |

| 2,4-Dinitrophenol | No |

| Pentachlorophenol | No |

| Data sourced from Gupta et al. (2012). plos.orgplos.org |

Mutagenesis for Enhanced Sensitivity and Specificity

The limited specificity of wild-type regulatory proteins like DmpR has prompted researchers to explore protein engineering techniques, such as mutagenesis, to alter their sensitivity and expand the range of detectable compounds. researchgate.net The goal of mutagenesis in this context is to modify the amino acid residues within the ligand-binding pocket of the regulatory protein to create new interactions with target molecules that were previously not recognized. researchgate.netnih.gov

Site-directed mutagenesis and random mutagenesis are two common approaches used to engineer regulatory proteins. researchgate.netresearchgate.net In the case of the DmpR protein, studies have focused on altering its sensor domain to improve its response to a broader range of phenolic pollutants. researchgate.net For example, a single point mutation in the dmpR gene of Pseudomonas sp. CF600, resulting in a Glu-to-Lys substitution at residue 135, led to a strain with an enhanced ability to sense and degrade para-substituted methylphenols. nih.gov

In the study by Gupta et al. (2012), site-directed mutagenesis was performed on the 'A' domain of the DmpR protein to enhance its sensitivity to various phenols. plos.orgnih.gov Several mutant versions of the DmpR protein were created, such as pRLuc42R (a Phe-to-Leu mutation at position 42). plos.orgnih.govplos.org While these mutations did lead to altered sensitivities and, in some cases, improved detection limits for certain phenolic compounds like 2,4-dimethylphenol and various nitrophenols, they did not enable the detection of this compound. plos.orgplos.org

This highlights the significant challenge in engineering a regulatory protein to recognize a specific, multi-substituted phenol like this compound. The combination of a chlorine atom and an ethyl group presents a unique steric and electronic profile that may require more extensive modifications to the binding pocket of DmpR or the use of a different regulatory protein scaffold altogether.

Research into other phenol-sensing regulatory proteins, such as MopR, has identified key amino acid residues that act as "selectivity filters." acs.org For instance, a histidine residue in MopR is crucial for phenol sensing, and its replacement can lead to the detection of other aromatic compounds like benzene. acs.org Such insights into the structure-function relationships of regulatory proteins are invaluable for designing future mutagenesis strategies that could potentially lead to a biosensor for this compound.

The table below presents findings from a mutagenesis study on the DmpR protein, illustrating the impact of specific mutations on the detection of various phenolic compounds.

| DmpR Variant | Mutation(s) | Target Compound | Lowest Detectable Concentration (µM) |

| pRLuc42R | Phe42Leu | Phenol | 0.5 |

| pRLuc42R | Phe42Leu | 2,4-Dimethylphenol | 0.1 |

| pRLuc42R | Phe42Leu | 2-Chlorophenol | 10 |

| pRLuc42R | Phe42Leu | This compound | Not Detected |

| Wild-Type | None | This compound | Not Detected |

| Data based on research by Gupta et al. (2012). plos.orgnih.gov |

While a dedicated biosensor for this compound has yet to be developed, the ongoing research in the field of protein engineering and whole-cell biosensor design provides a clear path forward. Future work may involve computational modeling to predict beneficial mutations, the use of directed evolution to screen large libraries of mutant regulatory proteins, or the discovery of novel regulatory proteins from microorganisms that naturally degrade complex chlorinated and ethylated phenols.

Computational Chemistry and Molecular Modeling

Quantum Chemical Studies

Quantum chemical studies, which apply the principles of quantum mechanics, are essential for understanding the intrinsic electronic properties of 4-Chloro-3-ethylphenol. Such studies have been performed for this molecule, providing a theoretical basis for its reactivity and molecular geometry kssaketpgcollege.ac.in. Methods like Density Functional Theory (DFT) have been employed to calculate quantum chemical descriptors for various halogenated phenols, including this compound, as part of broader quantitative structure-activity relationship (QSAR) studies researchgate.netresearchgate.net.

Electronic structure calculations determine the optimal geometry of a molecule and provide data on bond lengths, bond angles, and charge distributions. While specific computational studies provide theoretical values, X-ray crystallography offers highly accurate experimental data for the molecule in its solid state. The crystal structure of this compound reveals two independent molecules in the asymmetric unit, with key geometric parameters that serve as a benchmark for computational models researchgate.netnih.gov.

The C—Cl bond lengths are measured at 1.7430 Å and 1.7469 Å, while the C—O bond lengths are 1.3751 Å and 1.3778 Å, respectively researchgate.netnih.gov. These values are consistent with those found in analogous chlorinated phenol (B47542) structures researchgate.netnih.gov. Such experimental data is crucial for validating the accuracy of computational methods like DFT.

Selected Experimental Bond Lengths for this compound

| Bond | Molecule 1 Length (Å) | Molecule 2 Length (Å) | Source |

|---|---|---|---|

| C—Cl | 1.7430 | 1.7469 | researchgate.netnih.gov |

| C—O | 1.3751 | 1.3778 | researchgate.netnih.gov |

Frontier Molecular Orbital (FMO) theory is a critical component of quantum chemical analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of a molecule's kinetic stability and chemical reactivity . A smaller gap typically implies higher reactivity .

For this compound, quantum chemical descriptors such as HOMO and LUMO energies have been calculated using DFT methods (specifically B3LYP/6-31G(d) level) for use in QSAR models that predict the toxicity of halogenated phenols researchgate.net. Although the specific energy values are embedded within these larger studies, their inclusion underscores their importance in defining the molecule's electronic behavior and interaction potential.

Key Concepts in Frontier Molecular Orbital Analysis

| Orbital/Concept | Description | Significance |

|---|---|---|

| HOMO (Highest Occupied Molecular Orbital) | The outermost orbital containing electrons; acts as an electron donor. | Region of the molecule most susceptible to attack by electrophiles. |

| LUMO (Lowest Unoccupied Molecular Orbital) | The innermost orbital without electrons; acts as an electron acceptor. | Region of the molecule most susceptible to attack by nucleophiles. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates molecular stability and reactivity; a smaller gap suggests higher reactivity. |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule's surface. It is used to predict how a molecule will interact with other charged species, identifying regions that are electron-rich (negative potential) or electron-poor (positive potential) .

For this compound, an MEP map would visualize the effects of its functional groups. Regions of negative potential (typically colored red) would be concentrated around the electronegative oxygen and chlorine atoms, indicating their susceptibility to electrophilic attack. Conversely, regions of positive potential (blue) would be expected around the hydroxyl hydrogen, highlighting its role as a hydrogen bond donor and a site prone to nucleophilic interaction . This visualization of charge distribution is fundamental to understanding non-covalent interactions with biological macromolecules.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a means to study the physical movements of atoms and molecules over time, offering detailed insight into conformational changes and intermolecular interactions plos.org.

Conformational analysis of this compound focuses on the spatial arrangement of its atoms, particularly the rotation around single bonds. The orientation of the ethyl group relative to the phenol ring is a key conformational feature.

X-ray crystallography studies have provided precise data on this conformation in the solid state. The ethyl group is oriented nearly perpendicular to the plane of the aromatic ring in both independent molecules found in the crystal structure researchgate.netnih.gov. This is quantified by the C4—C3—C7—C8 and C12—C11—C15—C16 torsion angles. This perpendicular arrangement represents a stable, low-energy conformation, likely influenced by intermolecular forces within the crystal lattice, such as hydrogen bonding and π-stacking interactions researchgate.netnih.gov.

Experimentally Determined Torsion Angles of the Ethyl Group in this compound

| Torsion Angle | Molecule 1 Value (°) | Molecule 2 Value (°) | Source |

|---|---|---|---|

| Ring-to-Side Chain (Ethyl Group) | 81.14 | -81.06 | researchgate.netnih.gov |

This compound is well-documented as a pharmacologically active compound that interacts with specific ion channels. Its primary activities include acting as an agonist for Ryanodine (B192298) Receptors (RyRs) and as an inhibitor for ORAI store-operated Ca²⁺ channels nih.gov.

As an RyR agonist, this compound stimulates the release of calcium ions (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum nih.gov. This activity makes it a valuable research tool and a diagnostic agent for conditions such as malignant hyperthermia nih.gov.

More recent research has uncovered a novel dual function: in addition to activating RyRs, this compound directly inhibits ORAI1, ORAI2, and ORAI3 channels nih.gov. This inhibition occurs at an extracellular site on the channel proteins and is both concentration-dependent and reversible. This blocking of store-operated Ca²⁺ entry (SOCE) is a distinct pharmacological property that is independent of its effect on RyRs nih.gov.

Summary of this compound Interactions with Ion Channels

| Biological Target | Role of this compound | Key Findings | Source |

|---|---|---|---|

| Ryanodine Receptors (RyRs) | Agonist | Stimulates the release of Ca²⁺ from intracellular stores. Used as a diagnostic tool for malignant hyperthermia. | nih.gov |

| ORAI Channels (ORAI1, ORAI2, ORAI3) | Direct Inhibitor | Blocks store-operated Ca²⁺ entry (SOCE). The action site is located extracellularly. The effect is reversible and concentration-dependent. | nih.gov |

QSAR and QSPR Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. jst.go.jp These models are instrumental in predicting the behavior of new or untested chemicals, designing novel compounds with desired characteristics, and understanding the molecular mechanisms underlying their actions. jst.go.jpnih.gov For phenolic compounds like this compound, QSAR and QSPR are widely employed to forecast toxicity, biological activity, and environmental fate. jst.go.jp

QSAR models have been extensively developed to predict the biological activities of chlorophenols, a class to which this compound belongs. These models are crucial for understanding toxicological profiles and designing safer chemicals. A primary application is in predicting cytotoxicity.